molecular formula C25H25N7O3 B588023 Dabigatran-d3 CAS No. 1246817-44-6

Dabigatran-d3

Katalognummer B588023
CAS-Nummer: 1246817-44-6
Molekulargewicht: 474.539
InChI-Schlüssel: YBSJFWOBGCMAKL-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dabigatran-d3 is an internal standard used for the quantification of dabigatran by GC- or LC-MS . Dabigatran is an inhibitor of thrombin and an active metabolite of the thrombin inhibitor prodrug dabigatran etexilate . It also inhibits trypsin but is selective for thrombin and trypsin over plasmin, Factor Xa, activated protein C, and tissue plasminogen activator .


Molecular Structure Analysis

The molecular structure of Dabigatran-d3 is closely related to that of Dabigatran. The X-ray crystal structure of Dabigatran in complex with an antidote reveals many structural similarities of Dabigatran recognition compared with thrombin .


Chemical Reactions Analysis

Dabigatran and Dabigatran etexilate have excitation and emission maxima of 310 and 375 nm and 335 and 400 nm, respectively . The intense fluorescent properties of Dabigatran permit the sensitive and specific UPLC or HPLC fluorescent analysis of Dabigatran .


Physical And Chemical Properties Analysis

Dabigatran-d3 has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for coagulation monitoring . Peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Wissenschaftliche Forschungsanwendungen

1. Thrombin Inhibition and Anticoagulation

Scientific Field:

Hematology, Pharmacology

Summary:

Dabigatran-d3 is a synthetic, reversible direct thrombin inhibitor (DTI) that specifically targets both free and clot-bound thrombin. It offers a favorable pharmacokinetic profile and has been compared to standard care in randomized clinical trials. The drug provides effective thromboprophylaxis in various thromboembolic disease indications, including orthopedic surgery and stroke prevention in atrial fibrillation .

Methods and Experimental Procedures:

Results:

2. Aptamer-Based Detection of Dabigatran Etexilate

Scientific Field:

Analytical Chemistry, Biosensors

Summary:

Researchers have developed specific DNA aptamers against dabigatran etexilate using the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) method. These aptamers exhibit affinity and specificity for the drug, with dissociation constants (Kd) ranging from 46.8–208 nM. The most sensitive aptamer sequence was applied in an electrochemical biosensor, achieving a detection limit of 0.01 ng/ml for the target drug .

Methods and Experimental Procedures:

Results:

These are just two examples, and Dabigatran-d3 continues to be investigated in various scientific fields. If you’d like more information on other applications, feel free to ask! 😊

Zukünftige Richtungen

Dabigatran etexilate is a novel, oral reversible direct thrombin inhibitor that is rapidly absorbed and converted to its active form, Dabigatran . Ongoing clinical trials are investigating its use in the treatment of venous thromboembolism, prevention of stroke in patients with nonvalvular atrial fibrillation, and treatment of thromboembolic complications, following acute coronary syndromes .

Eigenschaften

IUPAC Name

3-[[2-[(4-carbamimidoylanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSJFWOBGCMAKL-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747410
Record name N-{2-[(4-Carbamimidoylanilino)methyl]-1-(~2~H_3_)methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dabigatran-d3

CAS RN

1246817-44-6
Record name N-{2-[(4-Carbamimidoylanilino)methyl]-1-(~2~H_3_)methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared analogously to Example 26 from 1-methyl-2-[N-(4-amidinophenyl)aminomethyl]benzimidazol-5-yl-carboxylic acid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide hydrochloride and sodium hydroxide solution. Yield: 91% of theory, C25H25N7O3 (471.5); EKA mass spectrum: (M+H)+=472; (M+H+Na)++=247.6; (M+2H)++=236.7; (M+2Na)++=258.6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C25H25N7O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Prepared analogously to Example 26 from 1-methyl-2-[N-(4-amidinophenyl)-aminomethyl]-benzimidazol-5-yl-carboxylic acid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)-amide-hydrochloride and sodium hydroxide solution.

Citations

For This Compound
32
Citations
J Douxfils, S Lessire, AS Dincq… - Thrombosis and …, 2015 - thieme-connect.com
… , plasma concentrations of free dabigatran were determined after sample preparation by protein precipitation of 50 µL citrated plasma with 150 µL acetonitrile containing dabigatran-d3 …
Number of citations: 71 www.thieme-connect.com
J Douxfils, JM Dogné, F Mullier… - Thrombosis and …, 2013 - thieme-connect.com
… chromatography-tandem mass spectrometry (LC-MS/MS) after sample preparation by protein precipitation of 50 µl citrated plasma with 150 µl acetonitrile containing dabigatran-d3 as …
Number of citations: 140 www.thieme-connect.com
JP Antovic, M Skeppholm, J Eintrei, EE Boija… - European journal of …, 2013 - Springer
… Dabigatran was purchased from Alsachim, Strasbourg, France and dabigatran-d3 (internal standard) from Toronto Research Chemicals, Ontario Canada. 150 μL acetonitrile containing …
Number of citations: 151 link.springer.com
SC Laizure, RB Parker, VL Herring, ZY Hu - Drug Metabolism and …, 2014 - ASPET
… DAB and dabigatran-d3 (DAB-d3) were the products of Toronto Research Chemicals Inc. (North York, ON, Canada). Bis(4-nitrophenyl)phosphate (BNPP), fluorescein diacetate, cocaine …
Number of citations: 103 dmd.aspetjournals.org
TA Helin, M Lemponen, P Hjemdahl, Y Rönquist-Nii… - Thrombosis research, 2015 - Elsevier
… The samples were prepared by protein precipitation with acetonitrile containing internal standard dabigatran–d3 (Toronto Research Chemicals). After centrifugation, the supernatant …
Number of citations: 29 www.sciencedirect.com
FI Abd Allah, A Ali Almrasy… - Biomedical …, 2022 - Wiley Online Library
Dabigatran etexilate mesylate (DABE), a prodrug, quickly changes into dabigatran (DAB) after its oral administration. Accordingly, detecting DABE in plasma is practically unmanageable…
KM Brooks, LA Gordon, S Penzak, A Kellogg… - Age (yrs), 2017 - croiconference.org
… Assay Performance • Dabigatran and dabigatran-d3 ethyl ester HCl (DBG-d3 ethyl ester) internal standard were separated using a UPLC-MS-MS method. • Columns: Acquity BEH C18, …
Number of citations: 9 www.croiconference.org
ZY Hu, RB Parker, VL Herring, SC Laizure - Analytical and bioanalytical …, 2013 - Springer
… Dabigatran and dabigatran-d3 were the products of Toronto Research Chemicals Inc. (North York, ON, Canada). HPLC-grade acetonitrile and methanol were purchased from Fisher …
Number of citations: 50 link.springer.com
M Skeppholm, P Hjemdahl, JP Antovic, J Muhrbeck… - Thrombosis research, 2014 - Elsevier
… Dabigatran was purchased from Alsachim, Strasbourg, France and dabigatran-d3 (internal standard) from Toronto Research Chemicals, Ontario Canada. In brief, a 50 μL aliquot of …
Number of citations: 71 www.sciencedirect.com
J Shi, X Wang, JH Nguyen, BE Bleske, Y Liang… - Biochemical …, 2016 - Elsevier
… Desethyl dabigatran etexilate (M1) and dabigatran-d3 (DAB-d3) were obtained from Toronto Research Chemicals (Toronto, Canada). Fluorescein diacetate, fluorescein, LC–MS grade …
Number of citations: 101 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.